![molecular formula C14H17ClN6 B14501386 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride CAS No. 62796-60-5](/img/structure/B14501386.png)
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to form the desired guanidine compound . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the formation of the guanidine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.
Aplicaciones Científicas De Investigación
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity or receptor binding, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine: This compound has a similar structure but with a methyl group attached to the phenyl ring.
Uniqueness
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is unique due to its combination of the guanidine group with a phenyl ring, which imparts distinct chemical properties and potential applications. Its ability to form hydrogen bonds and interact with biological molecules makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
62796-60-5 |
|---|---|
Fórmula molecular |
C14H17ClN6 |
Peso molecular |
304.78 g/mol |
Nombre IUPAC |
2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H16N6.ClH/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;/h1-8H,(H4,15,16,19)(H4,17,18,20);1H |
Clave InChI |
BWHDJEOKSRDHNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



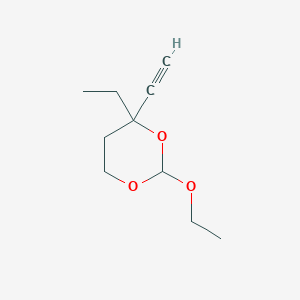
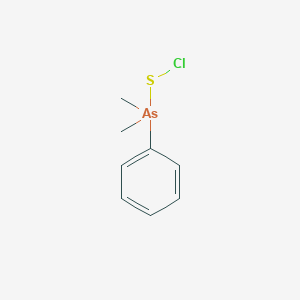

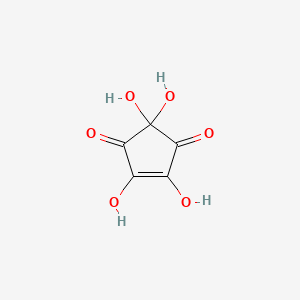
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
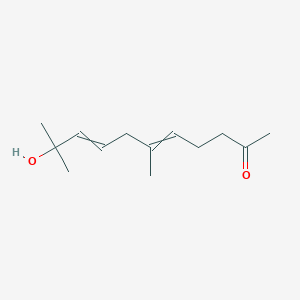
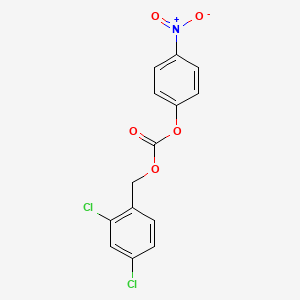

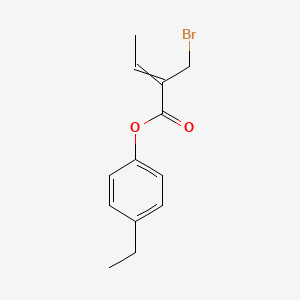
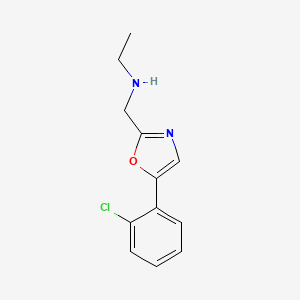

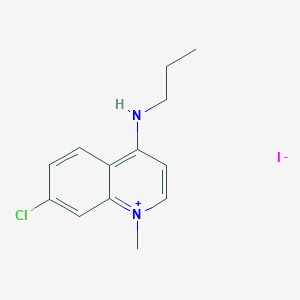
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
